3-Bromo-2-fluoro-N,N-dimethylaniline
Description
Contextualization within Halogenated Aromatic Amine Research
Halogenated aromatic compounds are a cornerstone of modern chemical research and industry, with wide-ranging applications in the development of dyes, pharmaceuticals, and agricultural products. The introduction of halogen atoms into an aromatic amine can significantly alter its physical, chemical, and biological properties. For instance, halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
The specific combination of a bromine and a fluorine atom in 3-Bromo-2-fluoro-N,N-dimethylaniline is particularly noteworthy. Fluorine, with its high electronegativity and small size, can impart unique electronic properties and enhance metabolic resistance. Bromine, on the other hand, serves as a versatile synthetic handle, readily participating in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Research into halogenated anilines has demonstrated their utility as precursors to a diverse array of complex molecules. For example, the synthesis of halogenated anilines can be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides, leading to selective halogenation at the ortho or para positions. nih.govnih.gov This highlights the strategic importance of developing methods for the synthesis of specifically substituted halogenated anilines like this compound.
Foundational Research Trajectories for N,N-Dimethylaniline Derivatives
N,N-dimethylaniline and its derivatives are fundamental building blocks in organic synthesis. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This property has been exploited in the synthesis of numerous dyes and as a promoter in polymerization reactions.
Research into N,N-dimethylaniline derivatives has explored various synthetic transformations. For instance, 3-Bromo-N,N-dimethylaniline is a known precursor for the synthesis of 3-fluoro-N,N-dimethylaniline through a fluorination reaction catalyzed by a palladium precatalyst. fishersci.comchemicalbook.com This suggests a potential synthetic pathway to related fluorinated compounds. The reactivity of the N,N-dimethylaniline core allows for a range of chemical modifications, making its derivatives valuable intermediates in the synthesis of complex target molecules.
Historical Development of Substituted Anilines in Advanced Organic Synthesis
The history of substituted anilines is deeply intertwined with the development of the chemical industry. Since the discovery of aniline (B41778) in the 19th century, its derivatives have been central to the synthesis of a vast array of organic compounds. Initially, their primary use was in the burgeoning dye industry. However, their utility quickly expanded into pharmaceuticals, with the development of sulfa drugs, and into the production of polymers and other materials.
The continuous development of new synthetic methods has expanded the toolkit available to chemists for the preparation of substituted anilines. acs.orggalchimia.comacs.orgrsc.orgbeilstein-journals.org Modern techniques, such as transition metal-catalyzed cross-coupling reactions, have enabled the precise and efficient synthesis of anilines with diverse substitution patterns. This ongoing innovation underscores the enduring importance of substituted anilines as versatile intermediates in the pursuit of novel molecules with tailored functions. The specific substitution pattern of this compound places it at the confluence of historical aniline chemistry and modern synthetic strategies, highlighting its potential as a valuable component in the creation of next-generation chemical entities. For example, related compounds like 3-Bromo-2-fluoroaniline are utilized in the synthesis of KRASG12C inhibitors, which have shown anti-tumor activity. chemicalbook.com
Compound Data
Below are tables detailing the properties of compounds related to this compound, providing a comparative context for its potential characteristics.
Table 1: Properties of Related Aniline Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Bromo-2-fluoroaniline | 58534-95-5 | C₆H₅BrFN | 190.01 | 228 |
| 3-Bromo-N,N-dimethylaniline | 16518-62-0 | C₈H₁₀BrN | 200.08 | 126 (at 14 mmHg) |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | Not Available | C₉H₉BrF₃N | 268.07 | Not Available |
Data sourced from publicly available chemical databases.
Interactive Data Table: Compound Properties This is a simplified interactive representation.
Select a compound to view its properties:
Compound: 3-Bromo-2-fluoroaniline
CAS Number: 58534-95-5
Molecular Formula: C₆H₅BrFN
Molecular Weight: 190.01 g/mol
Boiling Point: 228 °C
JavaScript for interactive table functionality would be required in a web environment.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3 |
InChI Key |
RUXGQSSSHDVKRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Fluoro N,n Dimethylaniline and Its Precursors
Strategies for Ortho-Halogenation of N,N-Dimethylanilines
The introduction of halogen atoms at specific positions on the N,N-dimethylaniline scaffold is a foundational aspect of synthesizing the target molecule. The electronic and steric influence of the N,N-dimethylamino group plays a pivotal role in directing these substitutions.
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The tertiary amine functionality of N,N-dimethylaniline serves as a moderate DMG, capable of directing lithiation to the C-2 position. wikipedia.orgorganic-chemistry.org This process involves the coordination of an organolithium reagent, typically n-butyllithium, to the nitrogen atom, which facilitates deprotonation of the adjacent ortho-proton to form an aryllithium intermediate. wikipedia.org Subsequent quenching of this intermediate with an electrophilic halogen source introduces a halogen atom specifically at the ortho-position.
The general principle of DoM is outlined below:
Complexation: The Lewis basic nitrogen of the dimethylamino group coordinates to the Lewis acidic lithium of the organolithium reagent. wikipedia.org
Deprotonation: The alkyllithium base removes a proton from the nearest ortho-position, forming a stable aryllithium species. wikipedia.org
Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (e.g., a halogenating agent) to yield the ortho-substituted product. wikipedia.org
While DoM is a classic method for ortho-functionalization, studies have also explored alternative metalation strategies. For instance, the use of sodium TMP-zincates can surprisingly lead to meta-zincation, overriding the typical DoM ortho-directing effect. beilstein-journals.org Furthermore, the efficiency of ortho-lithiation of dimethylanilines can be optimized by careful selection of solvent, temperature, and catalysts. wku.edu In the context of synthesizing the target compound, DoM could be envisioned as a method to introduce the fluorine atom onto an N,N-dimethylaniline ring, starting from a non-fluorinated precursor.
Regioselective Bromination and Fluorination Methods on Aniline (B41778) Scaffolds
Achieving regioselectivity in the direct halogenation of activated aromatic rings like anilines is a significant synthetic challenge due to the high propensity for multiple substitutions and the formation of ortho/para isomer mixtures. acs.org
Bromination: Several methods have been developed to control the regioselectivity of aniline bromination.
Copper-Catalyzed Bromination: The use of copper halides, such as CuBr₂, often in ionic liquids, can achieve high yields of para-brominated anilines under mild conditions without the need for protecting the amino group. beilstein-journals.org Another approach involves a copper-catalyzed oxidative bromination using NaBr and Na₂S₂O₈ with a catalytic amount of CuSO₄·5H₂O. thieme-connect.comresearchgate.net
N-Oxide Mediated Halogenation: A distinct strategy involves the initial oxidation of N,N-dialkylanilines to their corresponding N-oxides. Treatment of these N-oxides with thionyl bromide leads to highly selective bromination at the para-position. nih.govnih.gov This method provides a complementary outcome to treatment with thionyl chloride, which favors ortho-chlorination. nih.govnih.gov
Other Reagents: N-Bromosuccinimide (NBS) is a common brominating agent, and its selectivity can be influenced by the reaction conditions and the presence of catalysts. tandfonline.com For instance, bromination of 3-fluoro-2-methylaniline (B146951) with NBS in acetonitrile (B52724) yields the 4-bromo product. ambeed.com
For the synthesis of 3-Bromo-2-fluoro-N,N-dimethylaniline, a potential route would involve the bromination of 2-fluoro-N,N-dimethylaniline. The directing effects of the ortho-fluoro (ortho-, para-directing) and dimethylamino (ortho-, para-directing) groups would need to be carefully considered. The fluorine atom's electron-withdrawing inductive effect would deactivate the ring, while the powerful activating and ortho, para-directing nature of the dimethylamino group would likely dominate, directing bromination to the C-5 (para to fluoro, meta to amino) or C-3 (ortho to fluoro, meta to amino) positions, alongside the C-4 and C-6 positions.
Fluorination: Regioselective fluorination is critical in medicinal chemistry. numberanalytics.com The process can occur through electrophilic, nucleophilic, or radical mechanisms, with regioselectivity influenced by the substrate's electronic properties and the fluorinating agent used. numberanalytics.com For example, I(I)/I(III) catalysis can achieve highly regioselective fluorination of unactivated allenes. nih.gov While direct electrophilic fluorination of an aniline scaffold is challenging, it represents a potential, albeit complex, pathway.
Synthesis via Functional Group Interconversion on Related Aromatic Systems
An alternative and often more controlled approach to the target molecule involves building the final structure by modifying a pre-functionalized aromatic core.
Reductive Amination Routes for the N,N-Dimethylamino Moiety
Reductive amination is a highly effective and widely used method for the formation of amines. masterorganicchemistry.comorganicchemistrytutor.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com To synthesize the N,N-dimethylamino group, a primary aniline can be reacted with formaldehyde (B43269) in the presence of a reducing agent.
A plausible route to this compound would start with the precursor 3-Bromo-2-fluoroaniline . sigmaaldrich.combldpharm.com This primary amine can undergo reductive amination to install the two methyl groups on the nitrogen atom.
The general reaction is as follows:
Reactants: 3-Bromo-2-fluoroaniline, formaldehyde (carbonyl source), and a reducing agent.
Reducing Agents: Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the aldehyde but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comorganicchemistrytutor.com Formic acid can also be used as both the C1 source and reductant in the Eschweiler-Clarke reaction.
This method avoids the potential for over-alkylation that can occur with direct alkylation using methyl halides. masterorganicchemistry.com
Halogenation of Pre-functionalized Aromatic Intermediates (e.g., Nitrobenzenes)
A highly strategic approach involves introducing the halogen atoms onto the aromatic ring at an early stage, often when it is deactivated by an electron-withdrawing group like a nitro group. This deactivation allows for more controlled halogenation. The nitro group can then be reduced to an amine, which is subsequently alkylated.
A key intermediate in this pathway is 3-Bromo-2-fluoronitrobenzene . synquestlabs.com
Synthesis of 3-Bromo-2-fluoronitrobenzene: This intermediate can be prepared by the regioselective bromination of 2-fluoronitrobenzene. The nitro group is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The combined influence directs the incoming bromine electrophile to the C-3 position (meta to nitro, ortho to fluoro) and the C-5 position (meta to nitro, para to fluoro). Separation of the desired 3-bromo isomer would be necessary.
Reduction of the Nitro Group: The nitro group of 3-Bromo-2-fluoronitrobenzene is then reduced to a primary amine to yield 3-Bromo-2-fluoroaniline. A common method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C). chemicalbook.comchemicalbook.comgoogle.com A documented procedure using SnCl₂ in dioxane with hydrochloric acid provides the aniline in high yield (95%). chemicalbook.com
N,N-Dimethylation: The resulting 3-Bromo-2-fluoroaniline is then dimethylated using methods described in section 2.2.1, such as reductive amination with formaldehyde, to afford the final product, this compound.
Advanced Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency and selectivity. For the synthesis of halogenated anilines, palladium-catalyzed C-H functionalization represents a state-of-the-art approach. For example, a palladium-catalyzed method has been developed for the ortho-halogenation of arylnitriles, using the cyano group as a directing group. organic-chemistry.org This reaction proceeds with high selectivity using Pd(OAc)₂ as the catalyst. organic-chemistry.org While this specific example uses a nitrile director, it illustrates the potential for transition-metal-catalyzed C-H activation to regioselectively install halogens on an aromatic ring, a strategy that could potentially be adapted for aniline derivatives.
Copper-catalyzed reactions, as mentioned previously for bromination, also fall under this category and offer milder, often more practical conditions compared to stoichiometric methods. thieme-connect.comresearchgate.nettandfonline.com The development of novel ligands and catalytic systems continues to expand the toolkit for synthesizing complex molecules like this compound with greater precision and efficiency.
Palladium-Catalyzed C-X Bond Formation Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-heteroatom (C-X) and carbon-carbon bonds. These strategies are instrumental in constructing the complex architecture of molecules like this compound. While a direct one-step palladium-catalyzed synthesis is not commonly documented, these methods are crucial for assembling the key precursors.
Transition-metal-catalyzed transformations are effective for creating benzo-fused heterocycles and other complex aromatic structures. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be envisioned for creating the aniline scaffold. Methodologies such as the Buchwald-Hartwig amination could be used to couple an amine to a pre-functionalized aromatic ring. Alternatively, palladium-catalyzed C-H activation or cross-coupling reactions can be employed to introduce the bromo or fluoro substituents onto an existing N,N-dimethylaniline framework. rsc.org Mechanistic studies often point to the formation of high-valent palladium intermediates, such as Pd(III), which can drive reactions that might otherwise be challenging. nih.gov
Metal Fluoride (B91410) Mediated Fluorination in the Presence of Transition Metal Catalysts
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many valuable compounds. Transition-metal-catalyzed methods have emerged as a primary strategy for achieving this transformation with high selectivity and functional group tolerance. princeton.edu Palladium, in particular, has been shown to catalyze the C-F bond formation from various aryl precursors. nih.gov
These reactions often involve the oxidative addition of an aryl halide or triflate to a low-valent palladium complex, followed by a fluorine transfer from a fluoride source and subsequent reductive elimination to form the aryl fluoride. princeton.edu Electrophilic fluorinating reagents, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), are frequently used in combination with a palladium catalyst. nih.gov In some protocols, metal fluorides like cesium fluoride (CsF) are used as the fluorine source. nih.gov The development of microflow packed-bed reactors has been shown to accelerate these reactions, allowing for efficient mixing and precise control over reaction times with insoluble reagents like CsF. nih.gov Copper-mediated fluorination of arylboronate esters and aryl stannanes also represents a viable, noble-metal-free alternative. researchgate.net
Table 1: Examples of Transition-Metal-Catalyzed Aromatic Fluorination
| Catalyst/Metal | Fluorine Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II) | NFSI / Selectfluor | Arenes (via C-H activation) | Forms a reactive Pd(IV)-F electrophile; proceeds at room temperature. | nih.gov |
| Palladium | Cesium Fluoride (CsF) | Aryl Triflates | Accelerated using microflow packed-bed reactors for efficient handling of insoluble CsF. | nih.gov |
| Copper | Potassium Fluoride (KF) | Alkyl Triflates | Mild, rapid fluorination using a phase-transfer copper catalyst. | nih.gov |
| Copper | N-fluoro-2,4,6-trimethylpyridinium triflate | Aryl Stannanes/Aryl Trifluoroborates | Mild conditions, broad scope, and no noble metal additives required. Proposed to proceed via an arylcopper(III) fluoride intermediate. | researchgate.net |
Oxidation-Reduction Pathways in Halogenated Anilines Synthesis
An alternative and highly regioselective strategy for the halogenation of electron-rich anilines involves a temporary increase in the oxidation state of the aniline nitrogen. This approach circumvents the challenges of poor selectivity often encountered with classical electrophilic aromatic substitution on highly activated rings. nih.gov
Formation of N,N-Dialkylaniline N-Oxides
The first step in this pathway is the oxidation of the tertiary amine of an N,N-dialkylaniline to its corresponding N-oxide. nih.govnih.gov This transformation is a well-established process in organic chemistry and drug metabolism. nih.govorganic-chemistry.org The formation of the N-oxide modifies the electronic properties of the molecule and activates it for subsequent functionalization. The conversion of tertiary amine N-oxides with strong bases can also lead to the formation of azomethine ylides, which are powerful intermediates for synthesizing nitrogen-containing ring systems. nsf.gov
Halide-Mediated Reductive Elimination from N-Oxides to Yield Halogenated Anilines
Following the formation of the N,N-dialkylaniline N-oxide, the molecule can be treated with a thionyl halide, such as thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂). nih.govnih.gov This reagent facilitates a halide-mediated reductive elimination. The process involves the excision of the weak N–O bond and the regioselective installation of a halogen atom onto the aromatic ring. nih.gov This method provides practical and convenient access to electron-rich aryl halides. nih.govnih.gov Specifically, treatment with thionyl bromide has been shown to selectively produce para-brominated N,N-dialkylanilines in good yields. nih.govnih.gov This pathway avoids the use of exogenous Lewis acids or other exotic reagents, offering a controlled and efficient halogenation of aromatic systems. nih.gov
Table 2: Halogenation of N,N-Dialkylaniline N-Oxides with Thionyl Halides
| Substrate (N,N-Dialkylaniline) | Reagent | Temperature | Product | Isolated Yield | Reference |
|---|---|---|---|---|---|
| N,N-dimethylaniline | SOBr₂ | -40 °C | 4-bromo-N,N-dimethylaniline | 69% | nih.gov |
| N,N-diethylaniline | SOBr₂ | -40 °C | 4-bromo-N,N-diethylaniline | 65% | nih.gov |
| N,N-dimethylaniline | SOCl₂ | -78 °C | 2-chloro-N,N-dimethylaniline | 64% | nih.gov |
| 3-methoxy-N,N-dimethylaniline | SOCl₂ | -78 °C | 2-chloro-3-methoxy-N,N-dimethylaniline | 69% | nih.gov |
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be optimized. One key area is the choice of reagents. For the N,N-dimethylation step, traditional reagents like methyl iodide are effective but hazardous. A greener alternative is dimethyl carbonate, which serves as a more environmentally benign methylating agent. unive.it
The choice of solvent is another critical factor. Many syntheses rely on volatile organic compounds (VOCs), such as chlorinated solvents, which are undesirable. unive.it Research into the use of ionic liquids as alternative solvents and catalysts is ongoing. For example, nitrate-exchanged phosphonium (B103445) ionic liquids have been shown to promote electrophilic aromatic oxychlorination, potentially replacing chlorinated VOCs. unive.it Furthermore, the reduction of precursor nitroarenes can be made greener by selecting milder reducing agents like metallic iron over heavier metals. youtube.com The adoption of catalytic methods, such as the palladium-catalyzed and N-oxide pathways discussed, is inherently greener than stoichiometric reactions, as they reduce waste and improve atom economy. nih.govnih.gov
Future Research Directions and Challenges in 3 Bromo 2 Fluoro N,n Dimethylaniline Chemistry
Sustainable Synthesis of Halogenated Anilines
The development of environmentally benign and efficient synthetic routes to halogenated anilines, including 3-Bromo-2-fluoro-N,N-dimethylaniline, is a primary goal for future research.
Future synthetic strategies will increasingly focus on the principles of green chemistry to minimize waste and environmental impact. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet. sphinxsai.com Traditional methods for synthesizing substituted anilines can be cumbersome or hazardous. semanticscholar.org Green approaches aim to replace hazardous reagents and solvents with more environmentally friendly alternatives. acs.org For instance, research into the synthesis of bromo-substituted anilides has demonstrated greener methods, such as replacing bromine with a ceric ammonium nitrate–KBr combination in an ethanol-water medium. acs.org Another approach involves microwave-assisted synthesis in the absence of transition metals, ligands, or organic solvents, which presents a more efficient and eco-friendly alternative. tandfonline.com Applying these principles to the multi-step synthesis of this compound is a key challenge, requiring the development of novel catalytic systems and reaction conditions that maximize atom economy and minimize hazardous byproducts.
Table 1: Key Green Chemistry Principles for Aniline (B41778) Synthesis
| Principle | Description | Potential Application to this compound Synthesis |
|---|---|---|
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic routes that avoid protecting groups and minimize the formation of inorganic salts and other waste streams. |
| Use of Safer Solvents | Minimizing the use of auxiliary substances or making them innocuous. | Replacing traditional chlorinated solvents with water, ethanol, or supercritical fluids in bromination and fluorination steps. |
| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Developing selective catalysts for direct C-H halogenation, bypassing the need for multi-step sequences involving activating and directing groups. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Exploring photochemical or electrochemical methods that can proceed under mild conditions, reducing the energy footprint of the synthesis. |
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and efficiency. d-nb.infonih.gov This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. chemrxiv.orgnih.gov For aniline synthesis, flow chemistry provides a solution for safely handling highly reactive or unstable intermediates, such as diazonium salts, which are often generated in situ. acs.org The development of a continuous flow process for this compound would involve modular reactors for sequential bromination, fluorination, and amination steps. This approach could significantly improve the safety and efficiency of its production, making the compound more accessible for further research and application. researchgate.net A major challenge lies in optimizing the conditions for each step within a continuous, multi-step system, particularly given the potential for reactor clogging with insoluble intermediates or byproducts. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for Halogenated Anilines
| Feature | Batch Synthesis | Flow Chemistry (Continuous Processing) |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Easier; scaling up is achieved by running the process for a longer duration. nih.gov |
| Safety | Higher risk, especially with exothermic reactions or unstable intermediates. | Enhanced safety due to small reaction volumes and superior heat and mass transfer. acs.org |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. chemrxiv.org |
| Reproducibility | Can suffer from batch-to-batch variation. | High reproducibility and consistency. |
| Yield & Purity | Often lower due to side reactions and decomposition. | Generally higher yields and purity due to optimized conditions. nih.gov |
Exploration of Novel Reactivity Patterns
The interplay of the bromo, fluoro, and dimethylamino substituents on the aniline ring is expected to give rise to unique reactivity. Future research will focus on harnessing this for novel molecular constructions.
Direct C-H functionalization is a powerful tool for molecular synthesis, as it avoids the need for pre-functionalized starting materials. snnu.edu.cn A significant challenge in this field is achieving site-selectivity, particularly at positions distal (meta and para) to existing functional groups. researchgate.net This is often accomplished using directing groups that position a metal catalyst in close proximity to a specific C-H bond. nih.gov For a substrate like this compound, the existing substituents inherently direct electrophilic substitution to specific positions. However, C-H activation strategies could unlock functionalization at otherwise inaccessible sites. A key area of future research would be to employ remote directing groups—templates that can be temporarily installed—to guide functionalization to the C4, C5, or C6 positions. nih.gov The development of removable or modifiable directing groups would be particularly valuable, as they can be cleaved or converted into other useful functionalities post-reaction, enhancing the synthetic utility of the C-H functionalization step. youtube.com The challenge will be to design directing group strategies that can overcome the inherent electronic biases of the substituted aniline ring.
Electrochemical and photochemical methods offer alternative, often milder, pathways for chemical transformations by accessing unique reactive intermediates. The photochemistry of halogenated anilines has been shown to involve the cleavage of the carbon-halogen bond. Studies on 2-halogenoanilines reveal that irradiation in aqueous solution can lead to photoproducts such as 2-aminophenol and aniline, with the efficiency of the reaction being dependent on the specific halogen. researchgate.net It is plausible that this compound could undergo selective C-Br or C-F bond cleavage under specific photochemical conditions, providing a pathway to novel derivatives. Furthermore, photochemical approaches are being developed for aniline synthesis itself, for instance, through the dehydrogenative aromatization of cyclohexanone and amine precursors using a photoredox catalyst. researchgate.netnih.gov Exploring the electrochemical oxidation or reduction of this compound could also reveal new reactivity patterns, potentially leading to polymerization or the formation of novel dimeric structures.
Advanced Characterization Beyond Established Methods
While standard techniques like NMR and mass spectrometry are essential, a deeper understanding of the structural and electronic properties of this compound requires more advanced characterization. Future research could employ techniques such as ion mobility-mass spectrometry to investigate the gas-phase conformation of the molecule and its protonated forms. Predicted collision cross-section (CCS) values are available and provide a theoretical basis for such experimental work. uni.lu Solid-state NMR and X-ray crystallography could provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, offering insights into its packing and potential polymorphism. Furthermore, advanced computational studies, such as Density Functional Theory (DFT), will be crucial for correlating experimental data with theoretical models of its electronic structure, reactivity, and spectroscopic properties. These advanced methods will be indispensable for rationalizing the unique reactivity of this compound and for designing future experiments.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The confluence of computational power and chemical sciences has paved the way for the integration of machine learning (ML) and artificial intelligence (AI) in predicting and optimizing chemical reactions. These technologies are poised to revolutionize the study and application of complex molecules like this compound, for which extensive experimental data may not yet be available.
A particularly relevant application of machine learning for this fluorinated compound lies in the prediction of spectroscopic data. The presence of a fluorine atom introduces unique signatures in ¹⁹F NMR spectra. Machine learning models have shown promise in accurately predicting ¹⁹F NMR chemical shifts, which can be a powerful tool for the structural elucidation and characterization of new fluorinated compounds. researchgate.netchemrxiv.orgnih.govchemrxiv.orgresearchgate.net This predictive capability can aid in confirming the successful synthesis of this compound and in identifying its derivatives.
The primary challenge in applying machine learning to the chemistry of this compound is the current scarcity of specific experimental data for this compound. Machine learning models require large and diverse datasets for accurate training. nih.gov As more research is conducted and data on the synthesis and reactivity of this and related polysubstituted anilines become available, the predictive power of AI models will undoubtedly increase. The future of chemical synthesis will likely involve a synergistic relationship between experimental chemistry and artificial intelligence, enabling the rapid and efficient exploration of novel chemical space. arxiv.org
Interactive Data Table: Potential Research Areas and AI/ML Integration
| Research Area | Key Challenges | Potential AI/ML Contribution |
| Novel Synthetic Routes | Steric hindrance, regioselectivity control. | AI-driven retrosynthesis to propose efficient pathways. |
| Reaction Optimization | Low yields, side product formation. | Machine learning algorithms to optimize reaction conditions (temperature, catalyst, etc.). |
| Reactivity Profiling | Understanding the influence of multiple substituents. | Predictive models for reaction outcomes and regioselectivity. |
| Spectroscopic Analysis | Unambiguous structural confirmation. | Machine learning models for the accurate prediction of ¹⁹F and other NMR spectra. |
| Derivative Library Synthesis | Efficiently exploring chemical space around the core structure. | AI-guided design of derivative libraries with desired properties. |
Q & A
Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-N,N-dimethylaniline, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For bromo-fluoro derivatives, electrophilic aromatic substitution (EAS) under controlled temperatures (e.g., 0–5°C) is critical to avoid over-halogenation. Use of Lewis acids (e.g., FeBr₃) can enhance regioselectivity. Post-synthesis, gas chromatography-mass spectrometry (GC-MS) and ¹H NMR should be employed to identify byproducts like rearranged benzylamines (e.g., o/p-dibenzyl isomers) . Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and quenching protocols to suppress competing pathways like Stevens rearrangements .
Q. How can structural characterization of this compound be performed to confirm regiochemical purity?
- Methodological Answer : Combine X-ray crystallography with computational modeling (DFT/B3LYP/6-31G(d)) to validate bond angles and torsional conformations. For spectroscopic validation:
- ¹H/¹³C NMR : Compare experimental shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, NMe₂ at δ 2.3–2.6 ppm) with simulated spectra .
- IR Spectroscopy : Identify C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- GC-MS : Monitor molecular ion peaks (m/z ~217 for [M]⁺) and fragmentation patterns to detect impurities .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported electronic properties (e.g., charge transfer vs. regular fluorescence) for halogenated N,N-dimethylaniline derivatives?
- Methodological Answer : Conflicting interpretations of excited-state dynamics (e.g., intramolecular charge transfer vs. planar fluorescence) require multi-level computational analysis:
- TD-DFT : Calculate vertical excitation energies and compare with experimental UV-Vis spectra (e.g., λmax ~300–350 nm) .
- Solvent Effects : Apply Polarizable Continuum Model (PCM) to assess solvent polarity’s role in fluorescence quenching .
- Vibrational Analysis : Map potential energy surfaces (PES) to identify twisting modes that may suppress charge transfer . Discrepancies in literature (e.g., Fujiwara vs. Zachariasse studies) often arise from basis set limitations; triple-zeta basis sets (e.g., cc-pVTZ) improve accuracy .
Q. What strategies improve regioselectivity in metallation or cross-coupling reactions involving this compound?
- Methodological Answer : Regioselectivity in meta-/ortho-functionalization can be controlled via:
- Directed Metallation : Use sodium-zincate bases (e.g., [(TMEDA)₂Na⁺][Zn(t-Bu)₂⁻]) to favor meta-deprotonation. Monitor reaction progress via in situ ¹H NMR to detect intermediates (e.g., iodo-derivatives at δ 6.34–7.75 ppm) .
- Temperature Modulation : Lower temperatures (–78°C) stabilize kinetic meta-products, while higher temperatures (25°C) favor thermodynamic ortho/para isomers .
- Protecting Groups : Introduce temporary directing groups (e.g., -SiMe₃) to block undesired positions during Suzuki-Miyaura couplings .
Q. How do enzymatic pathways influence the environmental persistence and toxicity of this compound?
- Methodological Answer : Assess metabolic pathways via in vitro assays:
- Cytochrome P450 Enzymes : Incubate with liver microsomes (e.g., rat S9 fraction) to detect N-demethylation or hydroxylation metabolites via LC-MS .
- Flavin Monooxygenases (FMOs) : Monitor N-oxide formation (e.g., m/z +16 for [M+O]⁺) to evaluate bioactivation risks .
- Ecotoxicology : Use OECD 301D biodegradability tests; halogenated anilines often show half-lives >60 days in aquatic systems due to electron-withdrawing substituents .
Q. What experimental and computational approaches validate the carcinogenic potential of this compound?
- Methodological Answer :
- In Vivo Studies : Conduct 2-year rodent bioassays, focusing on splenic sarcomas and forestomach papillomas. Compare dose-response data with parent compounds (e.g., N,N-dimethylaniline showed limited carcinogenicity in rats at 50 mg/kg/day) .
- QSAR Modeling : Use toxicity prediction software (e.g., TEST, OECD Toolbox) to estimate LD₅₀ and carcinogenicity scores based on structural alerts (e.g., aromatic amines) .
- Genotoxicity Assays : Perform Ames tests (±S9 activation) and micronucleus assays to detect mutagenicity .
Data Contradiction Analysis
Q. How can conflicting reports on the photochemical behavior of fluorinated N,N-dimethylanilines be reconciled?
- Methodological Answer : Divergent results (e.g., charge transfer vs. non-twisting fluorescence) may stem from:
- Excitation Wavelength : Fujiwara et al. used λex = 355 nm, which may populate higher-energy states vs. Zachariasse’s 400 nm studies .
- Solvent Interactions : Polar solvents (e.g., acetonitrile) stabilize charge-separated states, while non-polar solvents (e.g., cyclohexane) favor planar excited states .
- Substituent Effects : The electron-withdrawing -Br/-F groups in 3-bromo-2-fluoro derivatives may suppress charge transfer compared to 4-fluoro analogs .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | NMe₂: δ 2.3–2.6 ppm; aromatic H: δ 6.5–7.5 ppm | |
| ¹³C NMR | C-Br: δ 105–115 ppm; C-F: δ 145–155 ppm | |
| IR | C-Br: 550–600 cm⁻¹; C-F: 1100–1200 cm⁻¹ |
Table 2 : Regioselectivity Control in Metallation
| Condition | Regioselectivity (meta:ortho:para) | Reference |
|---|---|---|
| Sodium-zincate, –78°C | 4.2:3.7:1.0 | |
| Thermal activation, 25°C | 1.0:3.7:4.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
